![molecular formula C13H11FO2 B1322002 [4-(4-Fluorophenoxy)phenyl]methanol CAS No. 167091-96-5](/img/structure/B1322002.png)
[4-(4-Fluorophenoxy)phenyl]methanol
Vue d'ensemble
Description
[4-(4-Fluorophenoxy)phenyl]methanol: is an organic compound with the molecular formula C13H11FO2 and a molecular weight of 218.22 g/mol . It is a useful research chemical for organic synthesis and other chemical processes. The compound consists of a phenyl ring substituted with a fluorophenoxy group and a methanol group, making it a versatile building block in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Fluorophenoxy)phenyl]methanol typically involves the reaction of 4-fluorophenol with 4-bromobenzyl alcohol in the presence of a base such as potassium carbonate and a solvent like dimethylformamide . The reaction proceeds via a nucleophilic aromatic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4-(4-Fluorophenoxy)phenyl]methanol can undergo oxidation reactions to form the corresponding or derivatives.
Reduction: The compound can be reduced to form the corresponding or derivatives.
Substitution: It can participate in various substitution reactions, such as or , to introduce different functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Conditions vary depending on the desired substitution, but common reagents include (e.g., chlorine, bromine) and (e.g., nitric acid).
Major Products:
Oxidation: Formation of or .
Reduction: Formation of .
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential biological activity and interactions with biological targets.
Medicine:
- Explored for its potential therapeutic applications, although specific uses are not well-documented.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of [4-(4-Fluorophenoxy)phenyl]methanol is not well-documented in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. Further research is needed to elucidate the precise pathways and targets involved.
Comparaison Avec Des Composés Similaires
- [4-(4-Methoxyphenoxy)phenyl]methanol
- [4-(4-Nitrophenoxy)phenyl]methanol
- [4-(4-Bromophenoxy)phenyl]methanol
- [4-(4-Chlorophenoxy)phenyl]methanol
Comparison:
Propriétés
IUPAC Name |
[4-(4-fluorophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHGTLMRIKSFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
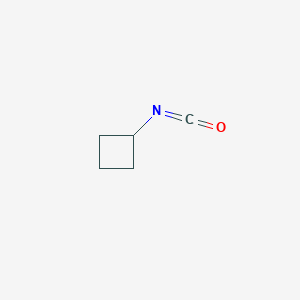
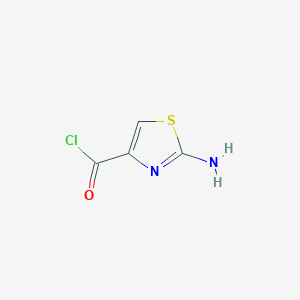


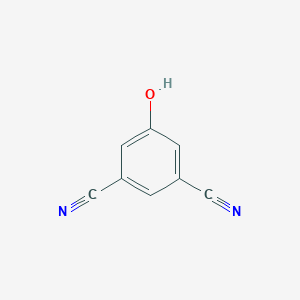
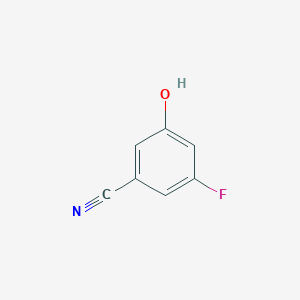
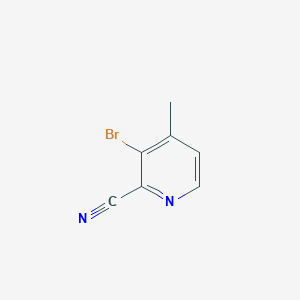
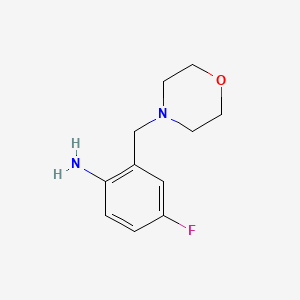
![Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B1321941.png)
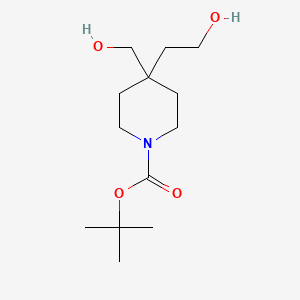
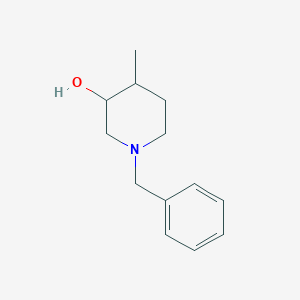
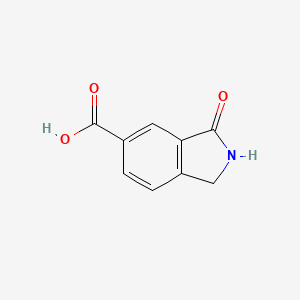
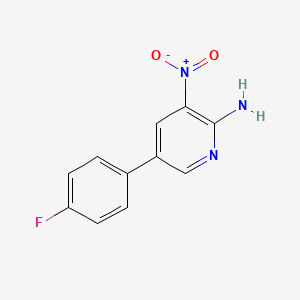
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride](/img/structure/B1321950.png)
